3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid
Overview
Description
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid is a useful research compound. Its molecular formula is C18H13FN2O2 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.09610582 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Pyrazole-1H-4-yl-acrylic Acids Synthesis : Pyrazole-1H-4-yl-acrylic acids have been synthesized from pyrazole-1H-4-carbaldehydes, offering a method that is economical and effective with simple procedures (Deepa et al., 2012).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Functional modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including compounds like 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, has been explored. These modified polymers exhibit increased thermal stability and antibacterial, antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Crystal Structure and Analysis
Crystal Structures of N-Substituted Pyrazolines : Crystal structures of various pyrazole compounds have been determined, highlighting the angles formed between pyrazole and fluoro-substituted rings, essential for understanding molecular interactions (Loh et al., 2013).
Polymeric Structure Analysis : Studies on a polymeric structure based on (E)-3-(3-(carboxymethoxy)phenyl)acrylic acid reveal the formation of helical chains, offering insights into molecular design for specific functionalities (Zhao et al., 2016).
Therapeutic and Biological Activities
1. Antimicrobial Activity : Synthesized compounds involving pyrazole rings have shown promising antimicrobial activity against various bacterial and fungal species. This indicates potential for developing new antimicrobial agents (Mistry et al., 2016).
- Antiplatelet Activity : Certain acrylamides featuring a pyrazole ring have demonstrated potent inhibitory activity on platelet aggregation, highlighting their potential in developing antiplatelet therapies (Baytas et al., 2013).
Material Science and Engineering
Liquid Crystalline Properties : Research on mesogenic homologous series containing 1,3,5-trisubstituted pyrazolone derivatives has led to the discovery of materials exhibiting enantiotropic nematic and smectic A mesophases, relevant for material science applications (Thaker et al., 2013).
Corrosion Inhibition : Studies have shown that self-assembled films of certain acrylic acid derivatives on iron surfaces exhibit strong inhibition abilities against corrosion, which could be beneficial in materials engineering and protection technologies (Zhang Zhe et al., 2009).
Properties
IUPAC Name |
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXEYLKLHHKTH-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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